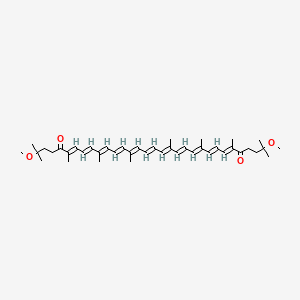
Taprostene sodium salt
Übersicht
Beschreibung
Taprostene sodium salt is a highly selective IP1 prostanoid receptor agonist . It has been used as an IP receptor agonist and was found to increase cAMP expression in human bronchial epithelial cells . The chemical structure of prostacyclin has intrinsic instability in aqueous solutions that limited its analysis and clinical use .
Molecular Structure Analysis
The empirical formula of this compound is C24H29NaO5 . Its molecular weight is 420.47 . The InChI string representation of its structure is 1S/C24H30O5.Na/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28;/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28);/q;+1/p-1/b10-9+,18-12-;/t19-,20-,21-,22-,23+;/m1./s1 .
Physical And Chemical Properties Analysis
This compound is an off-white powder . It has a melting point of 173-182.5 °C . It is soluble in water at 26 mg/mL . It should be stored at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Critical Limb Ischemia Treatment
- Study: "The Scottish-Finnish-Swedish PARTNER study of taprostene versus placebo treatment in patients with critical limb ischemia."
- Focus: This study evaluated the safety and efficacy of taprostene sodium, a prostacyclin (PGI2) analogue, in patients with critical limb ischemia (CLI). Despite a sizable patient enrollment, the study did not demonstrate any statistically significant benefit of taprostene over placebo for CLI treatment (Belch et al., 2011).
Sudden Hearing Loss Treatment
- Study: "Plazebokontrollierte Doppelblindstudie zur Hörsturzbehandlung mit einem stabilen Prostacyclinanalog."
- Focus: A placebo-controlled, double-blind study assessed the efficacy of Taprostene for treating sudden hearing loss. However, the study found no significant difference in hearing recovery between Taprostene and placebo treatments (Michel & Matthias, 2008).
Pulmonary Arterial Hypertension
- Study: "Beraprost therapy for pulmonary arterial hypertension."
- Focus: The study investigated the safety and efficacy of beraprost sodium, another prostacyclin analogue, in patients with pulmonary arterial hypertension (PAH). Results suggested beneficial effects in the early phases of treatment, but these effects attenuated over time (Barst et al., 2003).
NMR Studies of Cloprostenol Sodium Salt with β-cyclodextrin
- Study: "NMR Studies of the Inclusion Complex of Cloprostenol Sodium Salt with β-cyclodextrin in Aqueous Solution."
- Focus: This study explored the inclusion complex of Cloprostenol Sodium Salt with β-cyclodextrin, showing potential applications in drug delivery systems (Whang et al., 2008).
Applications in Biomedical Imaging
- Study: "Biomedical applications of sodium MRI in vivo."
- Focus: This research presented an overview of sodium magnetic resonance imaging (MRI) applications, offering quantitative biochemical information on tissue viability and function, potentially applicable in various human tissues (Madelin & Regatte, 2013).
Wirkmechanismus
Target of Action
Taprostene sodium primarily targets the Prostacyclin I2 (PGI2) receptor . The PGI2 receptor is part of the prostaglandin family of biologically active compounds, which play a crucial role in various pathological and physiological processes .
Mode of Action
Taprostene sodium acts as a partial agonist at the PGI2 receptors This interaction results in a variety of physiological changes, including potent vasodilation activity and inhibition of platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by taprostene sodium is the prostacyclin pathway. Prostacyclin is biosynthesized from arachidonic acid via cyclooxygenase enzymes . Taprostene sodium, being a prostacyclin analogue, inhibits a common biochemical pathway of platelet aggregation, protecting against a variety of stimuli of platelet activation .
Result of Action
The molecular and cellular effects of taprostene sodium’s action primarily involve the cardiovascular system. Its interaction with the PGI2 receptors leads to vasodilation and inhibition of platelet aggregation . This can have significant effects on blood flow and clotting, potentially benefiting conditions like peripheral arterial disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of taprostene sodium Factors such as temperature, pH, and the presence of other substances can affect the drug’s stability and its interaction with its target receptors. It’s also worth noting that individual patient factors, such as age, sex, health status, and genetic factors, can also influence a drug’s action .
Safety and Hazards
Taprostene sodium salt is classified as Acute Tox. 4 for oral, dermal, and inhalation routes according to the GHS classification . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
Zukünftige Richtungen
The development of prostacyclin analogues with similar biological profiles and increased stability is desirable due to the complications related to having a permanent catheter and needing continuous infusion of epoprostenol sodium, a thermostable salt . Taprostene sodium salt, a PGI2 analogue, has been studied for its safety and effectiveness in treating critical limb ischemia (CLI) .
Biochemische Analyse
Biochemical Properties
Taprostene sodium salt plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to increase cyclic adenosine monophosphate (cAMP) expression in human bronchial epithelial cells . As a prostacyclin analog, this compound inhibits platelet aggregation by interacting with platelet receptors and preventing the activation of the platelet aggregation pathway . Additionally, it has been shown to exert partial agonistic activity at IP receptors, which are involved in vasodilation and inhibition of platelet aggregation .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been studied for its effects on platelet function, erythrocyte function, and cardiovascular, pulmonary, and renal disturbances . In human bronchial epithelial cells, this compound increases cAMP expression, which plays a crucial role in cell signaling pathways . It also affects endothelial cells by inhibiting PMN-endothelial interaction, reducing vasocontraction, and preventing endothelial dysfunction . These cellular effects highlight the compound’s potential in modulating cell function and influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with IP receptors, leading to increased cAMP levels . This interaction results in the inhibition of platelet aggregation and vasodilation. This compound binds to the IP receptors on the surface of platelets and endothelial cells, preventing the activation of the platelet aggregation pathway and promoting vasodilation . Additionally, it has been shown to inhibit PMN-endothelial interaction, reducing vasocontraction and preventing endothelial dysfunction . These molecular interactions highlight the compound’s ability to modulate cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be chemically and metabolically stable, making it suitable for long-term studies . Its stability allows for consistent results in in vitro and in vivo studies, providing valuable insights into its long-term effects on cellular function. The compound’s ability to inhibit platelet aggregation and vasodilation has been observed to persist over extended periods, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound effectively inhibits platelet aggregation and promotes vasodilation without causing significant adverse effects . At higher dosages, the compound may exhibit toxic or adverse effects, including potential impacts on cardiovascular and renal function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to prostacyclin and platelet aggregation . It interacts with enzymes such as cyclooxygenase (COX) and prostacyclin synthase, which are involved in the biosynthesis of prostacyclin from arachidonic acid . By modulating these metabolic pathways, this compound influences the levels of metabolites and metabolic flux, contributing to its biochemical and cellular effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is known to increase cAMP expression in human bronchial epithelial cells, indicating its ability to be transported into cells and exert its effects intracellularly . Additionally, this compound’s interaction with IP receptors on the surface of platelets and endothelial cells suggests its distribution within the cardiovascular system . These interactions highlight the compound’s ability to be transported and distributed within cells and tissues, contributing to its overall effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s interaction with IP receptors on the surface of platelets and endothelial cells indicates its localization at the cell membrane . Additionally, its ability to increase cAMP expression in human bronchial epithelial cells suggests its presence within the cytoplasm . These subcellular localizations highlight the compound’s ability to interact with specific cellular compartments and exert its effects on cellular processes.
Eigenschaften
IUPAC Name |
sodium;3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5.Na/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28;/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28);/q;+1/p-1/b10-9+,18-12-;/t19-,20-,21-,22-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQVOJYDUCZQEQ-REHYUDDHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)[O-])O3)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)[O-])/O3)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87440-45-7 | |
| Record name | Taprostene sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087440457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taprostene sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAPROSTENE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M078713KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the primary finding of the PARTNER study regarding the efficacy of Taprostene sodium in treating CLI?
A1: The PARTNER study, while encompassing a reasonable sample size, did not demonstrate a statistically significant benefit of intravenous Taprostene sodium over a placebo in treating CLI []. This conclusion stems from the analysis of primary endpoints, including pain relief, ulcer healing response after the four-week infusion period, and amputation rates at six months follow-up. While a higher percentage of patients in the Taprostene group avoided amputation (43% vs. 38% in the placebo group), this difference was not statistically significant []. The study authors suggest several potential reasons for this outcome, including a higher prevalence of PAD risk factors like hypertension, diabetes, and smoking in the Taprostene group, as well as the known reduced response to antiplatelet agents in women, who were more prevalent in the active treatment arm [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



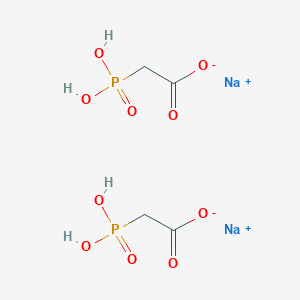
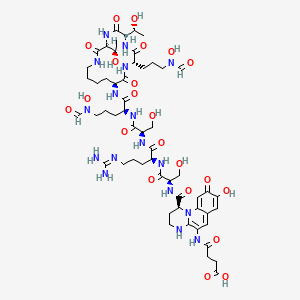
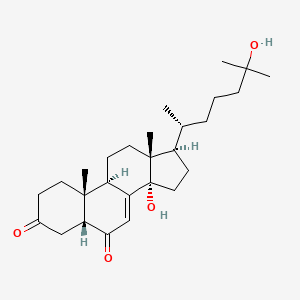


![2,3,5,6-Tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane](/img/structure/B1264787.png)
![(1R,4S,5E,8R,9R)-4-hydroxy-5-methyl-8-(prop-1-en-2-yl)-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B1264789.png)
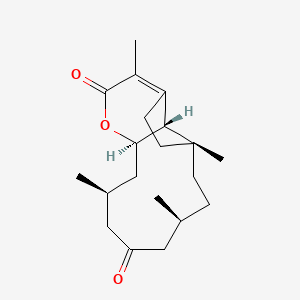
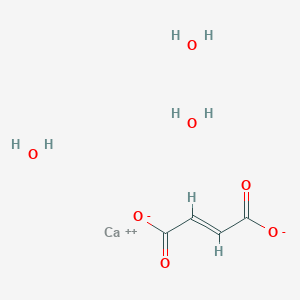
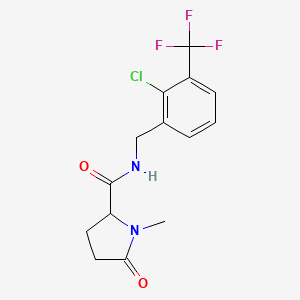

![sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5R)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1264795.png)
![sodium;(5R,6Z)-6-[(E)-3-(1-methyltriazol-4-yl)prop-2-enylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1264796.png)
